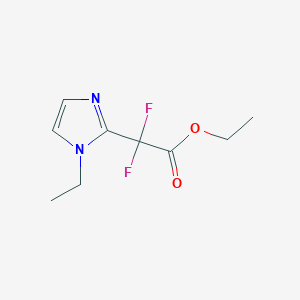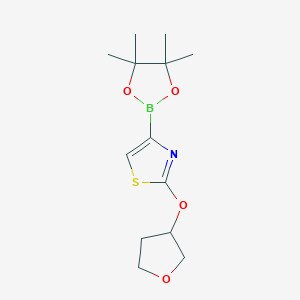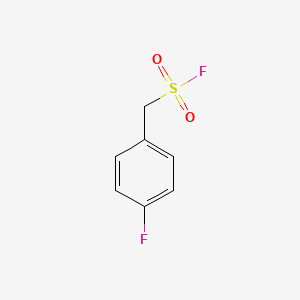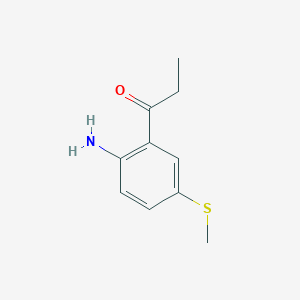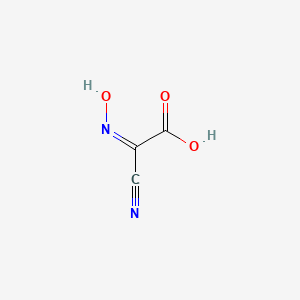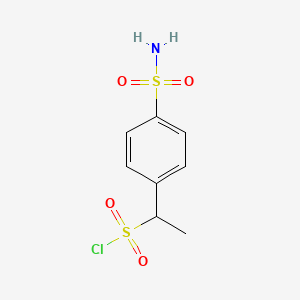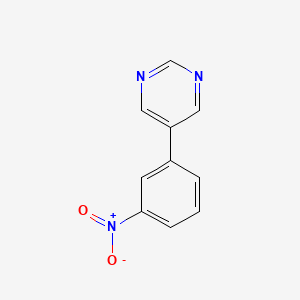
5-bromo-2-methyl-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-N-propylbenzenesulfonamide can be achieved through various methods. One common method involves the reaction of 3-bromo-5-methylbenzenesulfonyl chloride with propylamine, followed by purification through recrystallization . The reaction typically occurs under mild conditions, and the product is obtained as a crystalline powder.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction routes. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide may be employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-methyl-N-propylbenzenesulfonamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-bromo-2-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its antibacterial properties may result from the inhibition of bacterial enzyme activity, disrupting essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-methylbenzenesulfonamide
- N-tert-Butyl 3-bromo-4-methylbenzenesulfonamide
- 2-Methoxy-4-methylbenzenesulfonamide
Uniqueness
5-Bromo-2-methyl-N-propylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of the propyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C10H14BrNO2S |
|---|---|
Molekulargewicht |
292.19 g/mol |
IUPAC-Name |
5-bromo-2-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-6-12-15(13,14)10-7-9(11)5-4-8(10)2/h4-5,7,12H,3,6H2,1-2H3 |
InChI-Schlüssel |
ZKEWDECFHIENHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


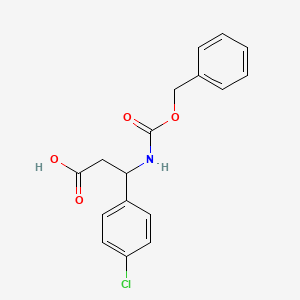


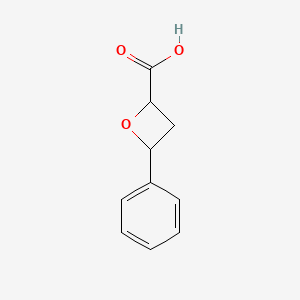
![4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride](/img/structure/B13635935.png)

